molecular formula C14H15NO4 B5179258 4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5179258
M. Wt: 261.27 g/mol
InChI Key: QVUWLBYLXOYBON-UHFFFAOYSA-N
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Description

4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival. It has also been shown to inhibit the activity of MMP-9, an enzyme that is involved in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to increase the levels of antioxidant enzymes such as SOD and CAT. In addition, it has been found to induce apoptosis in cancer cells and inhibit their growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high purity and stability. This compound can be easily synthesized using a specific method, and its purity can be confirmed using various analytical techniques. However, one of the limitations of using this compound is its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research related to 4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one. One area of research could focus on the development of new synthetic methods that can improve the yield and purity of this compound. Another area of research could focus on the development of new formulations that can improve the solubility of this compound in water. Additionally, further studies could investigate the potential applications of this compound in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in the field of medicine. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to explore its potential future directions and applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and ethanol. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. This method has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

The potential applications of 4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one in the field of medicine have been studied extensively. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been shown to have a protective effect against oxidative stress-induced damage in cells.

Properties

IUPAC Name

3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-1-methyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-8(16)11-12(15(2)14(18)13(11)17)9-4-6-10(19-3)7-5-9/h4-7,12,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUWLBYLXOYBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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